1-[(3-Fluorophenyl)methyl]azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
QVJZMLGSAGZLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 3 Fluorophenyl Methyl Azetidine Analogs
Classical and Contemporary Approaches to Azetidine (B1206935) Ring Construction
The formation of the azetidine ring can be accomplished through a variety of synthetic routes, ranging from classical intramolecular cyclizations to more modern conjugate addition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Ring-Closing Strategies: Intramolecular Cyclization and Cycloaddition Reactions
Intramolecular cyclization is the most common and traditional method for constructing the azetidine ring. acs.org This strategy typically involves the formation of a carbon-nitrogen bond via nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. researchgate.net A classic precursor for this reaction is a γ-amino alcohol or a γ-haloamine. organic-chemistry.orgnih.gov For instance, the synthesis of a 1-substituted azetidine can be achieved by the cyclization of the corresponding 3-halo-propylamine derivative. nih.gov The efficiency of this ring closure can be influenced by the nature of the substituents and the reaction conditions, as it often competes with intermolecular side reactions. acs.org
Another powerful ring-closing strategy is the [2+2] cycloaddition, particularly the aza Paternò–Büchi reaction, which involves the photochemical reaction between an imine and an alkene. rsc.orgrsc.org This method is highly efficient for creating functionalized azetidines directly. rsc.org The reaction can proceed through the excitation of the imine to a short-lived singlet state, which then undergoes a concerted cycloaddition with an alkene, often with high stereoselectivity. rsc.org For example, irradiating an imine derived from 3-fluorobenzaldehyde (B1666160) with an appropriate alkene could theoretically yield a precursor to the target compound.
Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis
| Precursor Type | Reaction Conditions | Product Type | Ref |
|---|---|---|---|
| γ-amino alcohols | Activation of hydroxyl group (e.g., mesylation), base | N-substituted azetidines | organic-chemistry.org |
| cis-3,4-epoxy amines | La(OTf)₃ catalyst | 3-hydroxyazetidines | nih.govfrontiersin.org |
| Ynamides | Copper photoredox catalysis, visible light | C3-substituted azetidines | nih.gov |
Nucleophilic Addition and Substitution Reactions in Azetidine Framework Formation
Nucleophilic substitution reactions are fundamental to many azetidine syntheses. rsc.org The most direct application is the intramolecular SN2 reaction, where a nitrogen nucleophile attacks a carbon atom bearing a leaving group (such as a halide or sulfonate ester) in a 1,3-relationship. researchgate.netnih.gov This remains a predominant approach for accessing substituted azetidines. acs.org For example, a precursor for 1-[(3-Fluorophenyl)methyl]azetidine could be synthesized by reacting 3-fluorobenzylamine (B89504) with a 1,3-dihalopropane or a related electrophile, followed by intramolecular cyclization.
The formation of the azetidine ring can also be achieved through the ring-opening of more strained systems. For example, nucleophilic ring-opening of aziridines or activated cyclopropanes can lead to intermediates that subsequently cyclize to form azetidines. organic-chemistry.orgnih.gov This approach leverages the release of ring strain to drive the reaction forward.
Application of Aza-Michael Additions in Azetidine Synthesis
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming C-N bonds. mdpi.combohrium.com This reaction has been effectively applied to the synthesis of complex azetidine derivatives. mdpi.com A common strategy involves the reaction of an amine with a Michael acceptor that contains a leaving group, setting the stage for a subsequent intramolecular cyclization.
More directly, aza-Michael addition can be used to introduce functionality to a pre-formed azetidine ring. For instance, reacting an N-unsubstituted or N-Boc-azetidine with a suitable Michael acceptor like methyl 2-(azetidin-3-ylidene)acetate can yield functionalized 3-substituted azetidines. mdpi.comresearchgate.net This reaction is often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.com This method allows for the modular construction of diverse azetidine libraries. mdpi.comnih.gov
Advanced Catalytic Methods for the Synthesis of Fluorinated Azetidine Scaffolds
Modern catalytic methods have provided powerful new avenues for synthesizing azetidine rings, often with improved efficiency, selectivity, and functional group tolerance. These advanced techniques are particularly relevant for creating complex structures like fluorinated azetidine analogs.
Photochemical and Photocatalytic Reactions for Azetidine Ring Systems
Photochemistry offers unique pathways to strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The Norrish–Yang cyclization, an intramolecular 1,5-hydrogen abstraction followed by radical recombination, is a notable photochemical method for forging azetidine rings from α-aminoacetophenones. beilstein-journals.org This process generates a 1,4-biradical intermediate that closes to form the four-membered ring. beilstein-journals.org
Visible-light photocatalysis has also emerged as a powerful tool. A notable example is the copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and provides excellent regioselectivity to form C3-substituted azetidines. nih.gov Similarly, iridium-based photocatalysts can promote aza-Paternò–Büchi reactions between oxime precursors and alkenes to generate highly functionalized azetidines. rsc.org These methods provide access to azetidine structures that are difficult to obtain through traditional thermal reactions. nottingham.ac.uk
Table 2: Examples of Advanced Catalytic Methods for Azetidine Synthesis
| Method | Catalyst / Conditions | Substrate | Product | Ref |
|---|---|---|---|---|
| Aza Paternò–Büchi | fac-[Ir(dFppy)₃], blue light | 2-isoxazoline-3-carboxylates + Alkenes | Functionalized Azetidines | rsc.org |
| Radical Cyclization | [Cu(bcp)DPEphos]PF₆, visible light, amine | Ynamides | C3-substituted Azetidines | nih.gov |
| C(sp³)–H Amination | Pd(OAc)₂, Picolinamide directing group, I₂ | Aliphatic amines | Azetidines, Pyrrolidines | acs.org |
Transition Metal-Catalyzed C(sp3)–H Amination Methodologies
The direct functionalization of unactivated C(sp³)–H bonds represents a major advance in synthetic chemistry, enabling more efficient and atom-economical routes to cyclic amines. acs.orgacs.org Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of an amine substrate provides a direct pathway to the azetidine ring. acs.org These reactions often employ a directing group, such as a picolinamide, to position the metal catalyst in proximity to the target C–H bond for selective activation. acs.org This methodology is notable for its use of inexpensive reagents and predictable selectivity. acs.org
This strategy can be extended to intermolecular reactions as well. For example, a palladium-catalyzed C–H arylation has been developed where a trifluoroacetamide (B147638) directing group facilitates the arylation of an azetidine ring with various aryl iodides. acs.org This one-pot C–H arylation/deprotection sequence demonstrates the power of C–H activation to build molecular complexity on the azetidine scaffold efficiently. acs.org Such methods are highly valuable for synthesizing analogs of this compound, where the fluorophenyl group could potentially be introduced via a C–H arylation step.
Asymmetric Copper(I)-Catalyzed Imido-Ylide Cycloaddition for Chiral Azetidine Derivatives
While the direct asymmetric copper(I)-catalyzed imido-ylide cycloaddition for the synthesis of this compound is not extensively documented in current literature, the principles of copper-catalyzed reactions offer a plausible pathway for obtaining chiral azetidine derivatives. Copper(I) catalysts are well-known to facilitate asymmetric transformations, including various cycloaddition and substitution reactions. nih.govrsc.org
A hypothetical approach could involve the reaction of a copper-ylide with an imine. The generation of a chiral copper(I) complex, often employing chiral ligands, could induce enantioselectivity in the formation of the azetidine ring. Although more commonly applied to the synthesis of five-membered rings like pyrrolidines through [3+2] cycloadditions, the adaptation of this methodology to a [2+2] cycloaddition for azetidine synthesis remains an area for further exploration. The choice of chiral ligand would be crucial in controlling the stereochemical outcome of such a reaction.
Diversification and Functionalization Strategies for Arylmethylazetidines
Once the arylmethylazetidine core is synthesized, various strategies can be employed to diversify its structure and introduce additional functional groups. These modifications can be crucial for modulating the compound's biological activity and physicochemical properties.
The azetidine ring, despite its strain, can undergo a variety of chemical transformations. The nitrogen atom of the azetidine can be further functionalized, for instance, through N-alkylation, N-acylation, or N-arylation, to introduce diverse substituents. nih.gov
Azetidin-3-ones are versatile intermediates for the synthesis of functionalized azetidines. nih.gov These can be prepared through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The resulting azetidin-3-one (B1332698) can then be subjected to various reactions, such as reduction to the corresponding alcohol or reductive amination to introduce new amine substituents at the 3-position.
Another approach for diversification involves the use of highly strained intermediates like 1-azabicyclo[1.1.0]butane (ABB). nih.gov A multicomponent reaction involving the sequential addition of electrophiles to lithiated ABB allows for the modular synthesis of substituted azetidines. nih.gov This method has been used to create a diverse library of azetidine-containing compounds. nih.gov
The table below summarizes some of the key functionalization strategies for the azetidine core.
| Transformation | Reagents and Conditions | Resulting Structure | Reference |
| N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-Substituted Azetidine | nih.gov |
| Azetidin-3-one Synthesis | Gold-catalyzed cyclization of N-propargylsulfonamides | Azetidin-3-one | nih.gov |
| Multicomponent Synthesis | Lithiated ABB, Sequential Electrophiles | Substituted Azetidine | nih.gov |
| Aza-Michael Addition | Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycles | 3-Substituted Azetidines | mdpi.com |
This table is based on general methodologies and may not be specific to this compound.
The synthesis of azetidines with specific substitution patterns, particularly those containing a fluorinated phenyl group, requires precise control over regioselectivity and stereoselectivity.
One reported method for the synthesis of 3-fluoroazetidines involves the functionalization of N-(1-arylmethylidene)-2-propenylamines to form N-(1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then serve as precursors for the azetidine ring. nih.gov
Another strategy involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This method has been successfully applied to the synthesis of a 4-fluorophenyl-substituted azetidine, demonstrating high yields. frontiersin.org The reaction proceeds via a C3-selective aminolysis, even when a potentially more reactive benzylic position is present. frontiersin.org
The table below outlines some reported yields for the synthesis of fluorinated phenyl-containing azetidines and related analogs.
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
| 4-Fluorophenyl-substituted epoxy amine | La(OTf)₃ | 4-Fluorophenyl-substituted azetidine | Moderate | frontiersin.org |
| Phenyl-substituted epoxy amine | La(OTf)₃ | Phenyl-substituted azetidine | High | frontiersin.org |
This table illustrates the potential of the described synthetic methods for obtaining fluorinated azetidine derivatives.
Chemical Reactivity and Mechanistic Investigations of the Azetidine Moiety
Elucidating Ring Strain and its Impact on Azetidine (B1206935) Reactivity
The reactivity of azetidine, a four-membered nitrogen-containing heterocycle, is fundamentally driven by its considerable ring strain. rsc.orgresearchwithrutgers.com This strain, which is intermediate between that of the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines, provides a unique balance of stability and reactivity. rsc.org The ring strain energy of azetidine is approximately 25.4 kcal/mol, a value that facilitates selective bond cleavage under specific reaction conditions. rsc.org This inherent strain makes the azetidine ring a valuable synthon in organic chemistry, prone to reactions that relieve this tension. rsc.orgresearchgate.net
The stability of the azetidine ring is significantly greater than that of aziridines (ring strain ≈ 27.7 kcal/mol), which allows for easier handling and purification while still permitting unique, strain-driven chemical transformations. rsc.orgresearchwithrutgers.comrsc.org In contrast, pyrrolidine (B122466) is substantially less strained (ring strain ≈ 5.4 kcal/mol) and therefore less reactive towards ring-opening reactions. rsc.org This "sweet spot" of reactivity allows for the development of selective chemical methodologies that target the C-N or C-C bonds within the azetidine core. rsc.org The presence of the nitrogen atom within the four-membered ring introduces polarity and a site for protonation or coordination, further influencing its reactivity compared to its carbocyclic analog, cyclobutane. rsc.org The reactivity stemming from ring strain enables a variety of transformations, including ring-expansions, ring-openings, and cycloadditions, making azetidine-containing molecules versatile intermediates. nih.gov
| Ring System | Number of Atoms | Ring Strain (kcal/mol) |
| Aziridine | 3 | ~27.7 |
| Azetidine | 4 | ~25.4 |
| Pyrrolidine | 5 | ~5.4 |
This table presents a comparison of the approximate ring strain energies for common nitrogen-containing heterocyclic compounds. rsc.org
Comprehensive Analysis of Oxidative and Reductive Transformations
The azetidine ring can undergo both oxidative and reductive transformations, which can either preserve the ring structure or lead to ring-opening. The reduction of azetidine derivatives, particularly those containing a carbonyl group (azetidin-2-ones or β-lactams), is a well-established method for synthesizing substituted azetidines. acs.orgmagtech.com.cn Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and various alanes can efficiently reduce the amide bond of a β-lactam to the corresponding amine, yielding the saturated azetidine ring while typically preserving the stereochemistry of existing substituents. acs.orgrsc.org Similarly, 1-azetines can be reduced to azetidines using hydride reagents like LiAlH₄. nih.gov
Quantum-chemical studies on azetidine derivatives have shown that one-electron reduction can dramatically lower the energy barrier for ring-opening, suggesting that reductive pathways can facilitate cleavage of the heterocyclic ring. nih.gov Conversely, oxidation of the azetidine nitrogen is also possible. Theoretical calculations indicate that oxidation can also decrease the ring-opening energy barrier, though the process may be less favorable than reductive cleavage. nih.gov The oxidation of alkyl side chains attached to an aromatic ring, such as the benzylic position in 1-[(3-Fluorophenyl)methyl]azetidine, can be achieved using strong oxidizing agents. For instance, oxidation of alkylbenzenes with reagents like sodium dichromate and sulfuric acid can convert the alkyl group into a carboxylic acid. khanacademy.org
| Transformation | Substrate Type | Reagents | Product Type |
| Reduction | Azetidin-2-one (B1220530) (β-Lactam) | LiAlH₄, Diborane (B₂H₆), DIBAL-H | Azetidine |
| Reduction | 1-Azetine | LiAlH₄ | Azetidine |
| Oxidation | Alkylbenzene (side chain) | Na₂Cr₂O₇/H₂SO₄, KMnO₄ | Benzoic Acid |
This table summarizes common reagents for the reductive and oxidative transformations of azetidine precursors and related structures. acs.orgnih.govkhanacademy.org
Exploration of Substitution Reactions on Aromatic and Heterocyclic Constituents
The this compound molecule offers two primary sites for substitution reactions: the aromatic phenyl ring and the azetidine ring itself.
Aromatic Substitution: The 3-fluorophenyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. libretexts.org Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene (B151609). However, through resonance, it can donate lone pair electrons, which directs incoming electrophiles to the positions ortho and para to the fluorine atom. Given the existing benzyl (B1604629) substituent at position 1, steric hindrance may influence the regioselectivity of the substitution. The primary positions for electrophilic attack would be C2, C4, C6, and C5 of the fluorophenyl ring.
Substitution at the Benzylic Position: The methylene (B1212753) group connecting the phenyl ring and the azetidine nitrogen is a benzylic position. This position is activated towards both radical and nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize intermediates (radicals or carbocations) through resonance. khanacademy.org For example, free-radical bromination can selectively introduce a bromine atom at this position. Nucleophilic substitution reactions can also occur, potentially leading to the cleavage of the benzyl group from the azetidine nitrogen under certain conditions.
Substitution on the Azetidine Ring: Direct functionalization of the azetidine ring, such as at the C3 position, is also a known pathway. Base-promoted α-alkylation of azetidine-2-carbonitriles has been demonstrated, indicating that the carbons of the azetidine ring can be functionalized. rsc.org Furthermore, nucleophilic ring-opening of the strained azetidine ring by various nucleophiles is a common reaction, leading to functionalized amine derivatives. rsc.org
| Reaction Type | Site | Reagents/Conditions | Notes |
| Electrophilic Aromatic Substitution | Fluorophenyl Ring | Electrophiles (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄) | Fluorine is an ortho, para-director and a deactivator. |
| Radical Substitution | Benzylic CH₂ | N-Bromosuccinimide (NBS), light | Selectively halogenates the benzylic position. |
| Nucleophilic Substitution | Benzylic CH₂ | Nucleophiles | Can lead to cleavage of the N-benzyl bond. |
| α-Alkylation | Azetidine Ring | Strong base (e.g., LDA), electrophile | Requires activation, such as an adjacent nitrile group. |
This table outlines potential substitution reactions for a molecule like this compound.
Computational Chemistry and Molecular Modeling Studies on 1 3 Fluorophenyl Methyl Azetidine
Quantum Mechanical and Classical Simulations for Electronic Structure and Conformational Analysis
Quantum mechanical (QM) and classical molecular mechanics simulations are fundamental tools for elucidating the three-dimensional structure and electronic properties of 1-[(3-Fluorophenyl)methyl]azetidine. QM methods, such as Density Functional Theory (DFT), provide a detailed description of the electron distribution, molecular orbitals, and electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Conformational analysis, often performed using molecular mechanics force fields, identifies the stable low-energy conformations of the molecule. For this compound, this involves exploring the rotational freedom around the bond connecting the fluorophenyl group to the methylazetidine moiety. The results of such analyses can reveal the preferred spatial arrangement of the molecule, which is critical for its interaction with biological receptors.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.0 | 45 |
| 2 | 180° | 1.2 | 30 |
| 3 | -60° | 0.8 | 25 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
Predictive Modeling of Synthetic Pathways and Reaction Efficiencies
Computational tools can be employed to predict and optimize the synthetic routes to this compound. Retrosynthetic analysis software can propose potential disconnection strategies, identifying readily available starting materials and key chemical transformations. Furthermore, computational models can predict the efficiency and yield of specific reactions. nih.gov
For instance, the synthesis of this compound could likely involve the N-alkylation of azetidine (B1206935) with 1-(bromomethyl)-3-fluorobenzene. Predictive models can assess the feasibility of this reaction by calculating activation energies and reaction thermodynamics. These models can also help in selecting optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield and minimize byproducts.
Table 2: Hypothetical Predictive Model for the Synthesis of this compound
| Reaction Step | Proposed Reagents | Predicted Yield (%) | Key Parameters Optimized |
| N-alkylation | Azetidine, 1-(bromomethyl)-3-fluorobenzene | 85 | Solvent polarity, Temperature |
| Purification | Column Chromatography | 95 | Stationary phase, Eluent |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
Application of Machine Learning Algorithms in Azetidine Chemical Space Exploration and Optimization
Machine learning (ML) algorithms are increasingly used to explore the vast chemical space around a core scaffold like azetidine. nih.gov By training on large datasets of known molecules and their properties, ML models can predict the characteristics of novel, unsynthesized compounds. newswise.com For this compound, ML could be used to generate a virtual library of related derivatives with potentially improved properties. nih.gov
These models can predict various endpoints, including biological activity, solubility, and metabolic stability. This allows for the prioritization of synthetic efforts towards compounds with the highest probability of success. The use of deep neural networks and other advanced ML techniques can uncover complex structure-activity relationships that may not be apparent from traditional analysis. nih.gov
Table 3: Hypothetical Machine Learning Model Predictions for Azetidine Derivatives
| Derivative of this compound | Predicted Biological Activity (IC50, nM) | Predicted Aqueous Solubility (logS) |
| 4-hydroxy derivative | 50 | -2.5 |
| 2-methoxy derivative | 120 | -3.1 |
| 3-chloro derivative | 80 | -2.8 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
In Silico Molecular Docking and Dynamics for Ligand-Target Interactions
To investigate the potential biological targets of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. nih.gov Molecular docking predicts the preferred binding orientation of the molecule within the active site of a protein target. researchgate.netekb.eg This can provide initial hypotheses about its mechanism of action.
Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. nih.gov This detailed understanding of the ligand-target interactions is crucial for rational drug design and optimization. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase X | -8.5 | Asp145, Leu78, Phe190 |
| GPCR Y | -7.2 | Trp101, Tyr250, Ser150 |
| Ion Channel Z | -9.1 | Val320, Ile324, Phe280 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.
In Vitro Biological Target Identification and Validation Research
Methodological Frameworks for Identifying Biological Targets of Azetidine (B1206935) Derivatives
The journey to uncover the specific proteins or pathways modulated by azetidine derivatives like 1-[(3-Fluorophenyl)methyl]azetidine involves a multi-pronged approach. This begins with broad, unbiased screening to identify potential interactions, followed by more focused assays to quantify and confirm these findings.
Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its receptor. nih.gov This method is widely used to characterize receptors, particularly G protein-coupled receptors (GPCRs), and to determine the affinity of new compounds. nih.gov The assay involves incubating a radiolabeled ligand (a known drug or endogenous molecule) with a biological sample (such as cell membranes or tissue homogenates) containing the target receptor. By measuring the amount of radioactivity bound to the sample, one can determine the density of receptors (Bmax) and the ligand's affinity (Kd). nih.gov
For an azetidine derivative, competition binding assays are particularly valuable. In this setup, the ability of the unlabeled test compound, such as this compound, to displace a specific radioligand from its receptor is measured. This allows for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity for the target. nih.gov For instance, azetidine amides have been evaluated for their ability to inhibit STAT3 DNA-binding activity using a related method involving a radiolabeled probe. nih.gov
| Parameter | Description | Example Value for a Hypothetical Azetidine Derivative |
|---|---|---|
| Kd (Equilibrium Dissociation Constant) | Concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | 5 nM |
| Bmax (Maximum Receptor Density) | Total concentration of receptors in a sample, often expressed as fmol/mg protein. | 150 fmol/mg protein |
| Ki (Inhibitory Constant) | Concentration of a competing unlabeled ligand (e.g., an azetidine derivative) that blocks 50% of the specific binding of the radioligand. | 25 nM |
| nH (Hill Slope) | Describes the steepness of the binding curve, indicating cooperativity of binding. A value of 1 suggests non-cooperative binding to a single site. | 1.0 |
Phenotypic screening offers a powerful, target-agnostic approach to drug discovery. Instead of screening for interaction with a predetermined target, compounds are tested for their ability to produce a desired change in cell or organism phenotype. researchgate.net This is particularly useful for identifying first-in-class medicines and elucidating novel biological pathways.
For azetidine derivatives, phenotypic screening can reveal unexpected bioactivities. A notable example involves the use of a zebrafish embryo developmental assay to probe the biological effects of newly synthesized azetidines. researchgate.net In this model, researchers observe changes in morphology, motility, pigmentation, and circulation to identify compounds with interesting biological effects. researchgate.net Such screens can be applied to libraries of diverse azetidine-based scaffolds to identify lead compounds for specific therapeutic areas, such as central nervous system (CNS) disorders. acs.orgnih.gov The advantage of this approach is that it assesses a compound's activity in the context of a complex biological system, providing insights that target-based assays might miss.
| Azetidine Derivative | Observed Phenotype in Zebrafish Embryo Assay | Potential Implication |
|---|---|---|
| rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine | Hypopigmentation, reduced circulation. researchgate.net | Modulation of melanin (B1238610) synthesis or vascular development pathways. |
| Hypothetical Azetidine A | Reduced motility, tail curling. | Neuromuscular or cytoskeletal disruption. |
| Hypothetical Azetidine B | Enlarged yolk sac, pericardial edema. | Impact on cardiovascular function or osmoregulation. |
| Hypothetical Azetidine C | No observable phenotype. | Lack of developmental toxicity or bioactivity in this model. |
Once a compound demonstrates a compelling phenotype, the critical next step is to identify its molecular target, a process known as target deconvolution. Advanced functional genomics, particularly CRISPR-based screening, has revolutionized this process. nih.govresearchgate.net CRISPR-Cas9 technology allows for the systematic knockout of nearly every gene in the genome, creating a powerful tool for identifying which genes are essential for a drug's activity. bms.kr
In a typical screen, a population of cells is engineered to express the Cas9 nuclease and a pooled library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout. bms.kr This cell library is then treated with the compound of interest, such as this compound. If the compound has a cytotoxic or cytostatic effect, cells in which the drug's target has been knocked out will be resistant and will become enriched in the population. bms.krnih.gov By sequencing the sgRNAs present in the surviving cells, researchers can identify the genes whose loss confers resistance, thereby pinpointing the drug's target or critical pathway components. nih.gov This unbiased, genome-wide approach is highly specific and avoids the need for chemical modification of the compound. nih.govnih.gov
| Gene Hit | Function | Rationale for being a Potential Target |
|---|---|---|
| Gene X (e.g., a specific kinase) | Enzyme involved in cell signaling. | Loss of the kinase prevents the drug from binding and inducing a downstream toxic effect. |
| Gene Y (e.g., a cell surface receptor) | Receptor responsible for compound uptake or signaling initiation. | Knockout prevents the drug from entering the cell or activating its pathway. |
| Gene Z (e.g., a metabolic enzyme) | Enzyme that converts the compound into its active form. | Loss of the enzyme renders the cell insensitive to the prodrug. |
Development and Application of Advanced In Vitro Cell Models for Target Validation
Following target identification, validation is performed using more sophisticated in vitro models that better recapitulate human physiology or disease states. These models are crucial for confirming that engagement of the identified target by the compound leads to the desired biological outcome.
For azetidine derivatives, a range of cell-based models can be employed. To assess permeability and potential for oral absorption or blood-brain barrier penetration, Caco-2 cell lines are often used. nih.gov These cells form a monolayer that mimics the intestinal epithelium, allowing for the measurement of a compound's transport characteristics. nih.gov
For disease-specific validation, such as in oncology, various cancer cell lines are utilized. For example, the cytotoxic and apoptotic activity of azetidin-2-one (B1220530) derivatives has been evaluated in SiHa (cervical cancer) and B16F10 (melanoma) cell lines. nih.gov Furthermore, specialized cell lines can be engineered for target validation. For instance, in a CRISPR screen designed to identify the target of a non-antiproliferative compound, researchers linked the drug-activated signaling pathway to the expression of a suicide gene. This created a system where only cells with a knockout of the target gene could survive treatment, thus validating the target interaction. nih.gov The use of such advanced models provides a more robust understanding of a compound's mechanism of action in a relevant biological context. A recent study, published in May 2025, detailed the design of quinazoline (B50416) derivatives with improved membrane penetration, which were then tested for efficacy in human cancer-derived cells. nih.gov
| In Vitro Model | Application for Azetidine Derivatives | Key Information Gained |
|---|---|---|
| Caco-2 Cell Monolayer | Assess intestinal permeability and efflux transporter interaction. nih.gov | Prediction of oral bioavailability. |
| Cancer Cell Lines (e.g., SiHa, B16F10) | Evaluate anti-proliferative activity and mechanism of cell death. nih.gov | Therapeutic potential in oncology, apoptosis induction. |
| Engineered Reporter Cell Lines | Confirm target engagement by linking it to a measurable output (e.g., fluorescence, cell death). nih.gov | Direct validation of the molecular target and its pathway. |
| Primary Human Cells | Validate activity in a more physiologically relevant, non-transformed cell type. | Confirmation of therapeutic effect and potential off-target effects. |
Structure Activity Relationship Sar Investigations of Fluorinated Azetidine Analogs in Vitro Perspective
Correlating Structural Modifications with In Vitro Biological Potency and Selectivity
The biological activity of azetidine-based compounds is intricately linked to their structural features. Modifications to both the azetidine (B1206935) ring and its substituents can profoundly impact their pharmacological profile.
Impact of Azetidine Substituent Modifications on Pharmacological Activity and Lipophilicity
The introduction of fluorine into drug candidates is a widely used strategy to modulate both physical and biological properties. Fluorination can significantly alter a compound's lipophilicity, which is a critical parameter influencing its ability to cross cell membranes and interact with biological targets. ugent.beresearchgate.net The effect of fluorine on lipophilicity is not always straightforward and depends on the specific fluorination motif. nih.gov For instance, while aromatic fluorination often increases lipophilicity, aliphatic fluorination can either increase or decrease it depending on the molecular context. researchgate.net
In the case of N-benzyl azetidine analogs, the substitution pattern on the phenyl ring is a key determinant of activity. The presence of a fluorine atom, as in 1-[(3-Fluorophenyl)methyl]azetidine, can influence electronic properties and metabolic stability. mdpi.comnih.gov Strategic placement of fluorine can block metabolic pathways, potentially enhancing a compound's bioavailability and duration of action. mdpi.com The lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial factor for compounds targeting the central nervous system (CNS), as it affects penetration of the blood-brain barrier. nih.govresearchgate.net
| Substituent (Position) | General Impact on Lipophilicity (logP) | Potential Impact on Pharmacological Activity |
|---|---|---|
| -H (Unsubstituted) | Baseline | Baseline activity |
| -F (meta) | Generally increases | Can alter binding affinity and block metabolic oxidation |
| -Cl (para) | Significantly increases | May enhance potency but can also affect selectivity |
| -CF3 (ortho) | Substantially increases | Can act as an allosteric modulator and influence selectivity uky.edu |
| -OCH3 (para) | Slightly increases or decreases | Can introduce hydrogen bond accepting capabilities |
Influence of N-Substituents on Receptor Binding Affinity and In Vitro Metabolic Stability
The N-substituent of the azetidine ring plays a pivotal role in determining receptor binding affinity and metabolic stability. For N-benzyl derivatives, the nature and substitution of the benzyl (B1604629) group are critical for interaction with specific biological targets. Structure-affinity relationship studies on various heterocyclic scaffolds have shown that voluminous substituents on the basic nitrogen are important for receptor recognition. nih.gov The N-benzyl group itself can direct the molecule to specific binding pockets within a receptor or enzyme.
In vitro metabolic stability is a key parameter assessed during early drug discovery to predict a compound's fate in the body. researchgate.netadmescope.com Assays using liver microsomes help determine the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes. frontiersin.orgnih.gov The azetidine ring, compared to larger rings like pyrrolidine (B122466) or piperidine, can sometimes lead to improved metabolic stability due to its lower lipophilicity. Modifications to the N-benzyl group, such as the introduction of a fluorine atom, can prevent metabolic hydroxylation at that position, thereby increasing the compound's half-life in vitro. mdpi.com
| N-Substituent | Potential Effect on Receptor Binding | General In Vitro Metabolic Stability |
|---|---|---|
| -H | Low affinity, often used as a baseline | Variable, susceptible to N-dealkylation |
| -CH3 | Can increase affinity depending on the target | Often rapidly metabolized |
| -Benzyl | Provides significant hydrophobic interactions, directing binding | Susceptible to aromatic hydroxylation |
| -(3-Fluorophenyl)methyl | Fluorine may form specific interactions (e.g., halogen bonds) and alter electronics, affecting affinity | More stable due to blocked metabolism at the 3-position of the phenyl ring |
Elucidation of Molecular Mechanisms Underlying In Vitro Biological Activities
Understanding the molecular mechanisms through which fluorinated azetidine analogs exert their effects is crucial for rational drug design. This involves investigating their impact on cellular processes and their profiles as enzyme inhibitors.
In Vitro Antiproliferative Effects and Investigation of Associated Cellular Pathways (e.g., Tubulin Destabilization, Apoptosis Induction)
Azetidine-containing compounds have been investigated for their potential anticancer properties. nih.gov One of the key mechanisms by which some small molecules exert antiproliferative effects is through the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization can arrest the cell cycle and induce programmed cell death (apoptosis). mdpi.comresearchgate.net
Certain azetidin-2-one (B1220530) (β-lactam) analogs of Combretastatin A-4, a known tubulin inhibitor, have demonstrated potent in vitro antiproliferative activities in breast cancer cell lines. nih.gov These compounds were found to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.orgmdpi.com While direct evidence for this compound is not available, its structural relationship to other biologically active small molecules suggests that investigating its effects on tubulin dynamics and apoptosis induction would be a valid research direction. mdpi.commdpi.com
Apoptosis can be triggered through various cellular pathways, often involving the activation of caspases, which are proteases that execute the cell death program. nih.govnih.govoaepublish.com The induction of apoptosis is a desirable characteristic for potential anticancer agents. nih.gov
Enzyme Inhibition Profiling (e.g., Phospholipase A2 Inhibition)
The azetidine scaffold is a versatile platform that can be tailored to inhibit various enzymes. nih.gov Phospholipases A2 (PLA2s) are a group of enzymes involved in inflammatory processes by catalyzing the release of arachidonic acid from cell membranes. nih.govepa.gov This makes them attractive targets for the development of anti-inflammatory drugs.
While specific studies on the inhibition of PLA2 by this compound are not documented, the general principle of designing small molecule inhibitors for this enzyme class is well-established. nih.gov Inhibitors are often designed to mimic the substrate or bind to the active site of the enzyme, preventing its catalytic function. nih.gov Given the diverse pharmacological activities of azetidine derivatives, profiling this compound against a panel of enzymes, including PLA2, could uncover novel therapeutic applications.
Stereochemical Determinants of Structure-Activity Relationships in Azetidine Scaffolds
Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. The rigid, three-dimensional structure of the azetidine ring makes the spatial arrangement of its substituents particularly important for biological activity. researchgate.netrsc.org
The synthesis of enantioenriched azetidines allows for the investigation of how different stereoisomers affect pharmacological properties. researchgate.netacs.org It is common for one enantiomer of a chiral drug to be significantly more potent or have a different pharmacological profile than the other. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the stereoisomers of a ligand.
For substituted azetidines, the relative stereochemistry of substituents on the ring (cis vs. trans) can dramatically influence activity. For example, in a series of antimitotic β-lactam analogues, the trans stereochemistry for the C3 and C4 ring substituents was preferred for activity. nih.gov Although this compound itself is not chiral unless the azetidine ring is further substituted, the principles of stereochemistry become paramount when designing more complex analogs. Access to all stereochemical permutations of a scaffold is crucial for a thorough study of stereo-structure-activity relationships (SSAR).
Medicinal Chemistry Applications and Future Research Directions Pre Clinical Focus
Strategic Role of Azetidine (B1206935) Derivatives as Pharmaceutical Intermediates and Building Blocks
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as significant building blocks in medicinal chemistry. rsc.orgnih.gov Their popularity in drug discovery has surged due to their unique structural properties. The azetidine ring offers a favorable balance between stability and molecular rigidity, which can be leveraged to fine-tune the pharmacological properties of a molecule. pharmablock.com This strained four-membered ring is more stable than the related three-membered aziridines, allowing for easier handling while still possessing unique reactivity that can be harnessed in synthesis. rsc.org
The incorporation of an azetidine moiety can improve key drug-like properties. As small, polar scaffolds, they can enhance solubility and polarity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov Their rigid nature helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and potency. enamine.net This conformational restriction is a valuable tool in fragment-based drug design. enamine.net
Due to these advantageous properties, a growing number of approved drugs and clinical candidates feature the azetidine motif. nih.govchemrxiv.org Consequently, there is a high demand for new synthetic methods to create a diverse range of azetidine-containing building blocks for use in drug discovery programs. enamine.netchemrxiv.org These intermediates are crucial for constructing compound libraries aimed at identifying new therapeutic leads. enamine.net
Design and Development of Novel Therapeutic Agents Utilizing Azetidine Scaffolds
The unique physicochemical properties of the azetidine ring have made it a valuable scaffold in the design of novel therapeutic agents across various disease areas. nih.gov Its ability to act as a bioisostere for other cyclic amines, such as piperazine (B1678402) or pyrrolidine (B122466), allows medicinal chemists to explore new chemical space and optimize drug candidates. acs.orgnih.gov
Azetidine derivatives are being investigated for their potential as antimalarial drugs. nih.govresearchgate.net The global challenge of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new chemical entities. Research has shown that incorporating azetidine moieties into known antimalarial scaffolds can lead to potent compounds. For instance, the modification of 3-benzylmenadione derivatives, a class of compounds with known antiplasmodial activity, is an active area of research. mdpi.com While specific studies on 1-[(3-Fluorophenyl)methyl]azetidine in this context are not prominent, the strategic use of fluorinated benzyl (B1604629) groups is a known strategy to enhance the metabolic stability and potency of drug candidates. mdpi.com The development of novel azetidine-containing compounds remains a promising avenue in the search for next-generation antimalarials.
In oncology research, azetidine scaffolds are featured in the design of novel anti-cancer agents. nih.govmedwinpublishers.com They have been successfully incorporated into direct inhibitors of key signaling proteins, such as Signal Transducer and Activator of Transcription 3 (STAT3), which is a critical mediator of tumor cell proliferation and survival. acs.org
A novel class of azetidine amides has been developed as potent, small-molecule STAT3 inhibitors. acs.org These compounds have demonstrated the ability to inhibit STAT3 DNA-binding activity and have shown efficacy in cellular assays. acs.org The azetidine core in these inhibitors marks a significant step forward in creating potent and drug-like STAT3-targeting agents for potential clinical development. acs.org These azetidine-based compounds represent a promising new chemical class for the development of anticancer therapies, both as standalone treatments and in combination with existing chemotherapies. acs.org
The azetidine moiety is also a key component in the development of modulators for central nervous system (CNS) disorders. nih.gov Its ability to confer conformational rigidity and favorable physicochemical properties makes it an attractive scaffold for targeting CNS receptors and enzymes. Azetidine derivatives have been explored for their potential as dopamine (B1211576) receptor antagonists and for the treatment of conditions like schizophrenia and Alzheimer's disease. nih.gov The constrained nature of the azetidine ring can lead to improved selectivity and potency for specific receptor subtypes, a critical aspect in designing CNS drugs with fewer side effects.
Rational Drug Design and Lead Optimization Strategies Incorporating Azetidine Moieties
The azetidine ring is a valuable tool in rational drug design and lead optimization. acs.orgacs.org Its incorporation is often a strategic decision to enhance a molecule's ADME properties. As a bioisostere, the azetidine ring can replace larger, more flexible, or more lipophilic groups to improve solubility, reduce molecular weight, and alter metabolic profiles. nih.gov
One key strategy involves using azetidine as a "saturated heterocycle" to escape flatland—a concept in medicinal chemistry referring to the tendency for drug candidates to be overly aromatic and planar, which can lead to poor solubility and promiscuous binding. The three-dimensional character of the azetidine ring introduces desirable non-planar geometry.
Furthermore, the nitrogen atom in the azetidine ring provides a vector for further chemical modification, allowing for the fine-tuning of potency and selectivity during lead optimization. nih.gov For example, in the development of STAT3 inhibitors, replacing a salicylic (B10762653) acid moiety with various heterocyclic systems, including those built upon an azetidine framework, greatly improved cellular activity. acs.org The development of azetidine sulfonyl fluorides provides novel chemical tools, enabling new types of chemical connections and expanding the accessible chemical space for drug discovery. nih.gov
Emerging Frontiers and Future Prospects in Azetidine Chemistry for Drug Discovery
The field of azetidine chemistry continues to evolve, opening up new frontiers for drug discovery. rsc.org Significant research efforts are focused on developing novel, efficient, and stereoselective synthetic methods to produce highly substituted and functionally diverse azetidine building blocks. chemrxiv.orgacs.org This includes photochemical methods and new catalytic processes that allow for the creation of previously inaccessible azetidine derivatives. chemrxiv.org
The application of azetidines is expanding into new areas of chemical biology and pharmacology. Their use as rigid scaffolds is being exploited in the design of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins rather than just inhibit them.
Future prospects will likely see the continued integration of azetidines into a wider range of therapeutic agents. As synthetic methodologies become more robust and our understanding of the structure-activity relationships of azetidine-containing molecules deepens, these strained heterocycles are poised to become even more prevalent in the next generation of medicines. rsc.orgmedwinpublishers.com
Q & A
Q. What are the optimized synthetic routes for 1-[(3-Fluorophenyl)methyl]azetidine to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves azetidine ring formation followed by fluorophenyl substitution. Key steps include:
- Azetidine Core Formation : Use of cyclization reactions (e.g., intramolecular nucleophilic substitution) under anhydrous conditions with catalysts like triethylamine .
- Benzylation : Reaction of azetidine with 3-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to enhance electrophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Temperature control during benzylation minimizes side products like diaryl ethers.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : -NMR identifies fluorine position (δ ≈ -110 ppm for para-substitution; shifts with ortho/meta) . -NMR confirms azetidine ring protons (δ 3.2–3.8 ppm) and benzyl CH (δ 4.1–4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 194.1) .
- X-ray Crystallography : Resolves spatial arrangement of the fluorophenyl group and azetidine ring puckering .
Q. How does the azetidine core influence the compound’s reactivity compared to pyrrolidine or piperidine analogs?
- Methodological Answer : The four-membered azetidine ring exhibits:
- Increased Ring Strain : Enhances nucleophilicity at the nitrogen atom, facilitating reactions with electrophiles (e.g., sulfonylation at room temperature) .
- Steric Effects : Smaller ring size reduces steric hindrance, improving accessibility for enzyme active sites compared to bulkier analogs .
Table 1 : Reactivity Comparison of Azetidine vs. Pyrrolidine Derivatives
| Property | Azetidine Derivative | Pyrrolidine Derivative |
|---|---|---|
| Ring Strain (kcal/mol) | 25–30 | 5–10 |
| Nucleophilicity (N) | High | Moderate |
| Enzymatic Binding Affinity | Higher | Lower |
Advanced Research Questions
Q. What molecular mechanisms underlie the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Mechanistic studies involve:
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding modes. The fluorophenyl group engages in π-π stacking with aromatic residues (e.g., Tyr215 in kinase targets), while the azetidine nitrogen forms hydrogen bonds .
- Kinetic Assays : Measure values via competitive inhibition assays (e.g., fluorescence polarization). Fluorine’s electronegativity enhances binding to hydrophobic pockets .
- Mutagenesis Studies : Replace key residues (e.g., Phe → Ala) to validate interaction hotspots .
Q. How can researchers address contradictions in reported biological activity data for fluorophenyl-azetidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Position : Meta-fluorine (3-F) vs. para-fluorine (4-F) alters electronic effects. For example, 3-F enhances metabolic stability but reduces solubility compared to 4-F .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
Recommended Approach : - Perform head-to-head comparisons of analogs under identical conditions (e.g., Table 2).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Table 2 : Bioactivity Comparison of Fluorophenyl-Azetidine Derivatives
| Compound | Target IC (nM) | Solubility (µg/mL) | Metabolic Stability (t) |
|---|---|---|---|
| 1-[(3-Fluorophenyl)methyl] | 12 ± 2 | 8.5 | >60 min |
| 1-[(4-Fluorophenyl)methyl] | 45 ± 5 | 22.1 | 30 min |
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Combine in silico tools:
- ADMET Prediction : Use SwissADME to estimate logP (≈2.1), indicating moderate lipophilicity. Adjust substituents (e.g., add polar groups) to improve solubility .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability. The compound’s small size (MW < 250 Da) facilitates passive diffusion .
- CYP450 Metabolism : Apply StarDrop’s P450 module to identify vulnerable sites (e.g., azetidine ring oxidation) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
